3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one
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Description
3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one is a useful research compound. Its molecular formula is C18H22FN3O2 and its molecular weight is 331.391. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Analogues for Lipid Regulation
Research has explored heterocyclic analogues, such as those incorporating the isoxazole and piperazine moieties, for their potential in regulating lipid levels. A significant study demonstrated that specific analogues could effectively reduce serum cholesterol and triglyceride levels in rat models, highlighting their potent hypolipidemic activity. These findings suggest that derivatives of the mentioned compound could have applications in the development of treatments for hyperlipidemia, offering a more effective alternative to existing medications like clofibrate (Ashton et al., 1984).
Polyamide Synthesis
Another application area is the synthesis of polyamides incorporating theophylline and thymine, which indirectly relates to the structural features of the mentioned compound. By engaging in reactions similar to those that might involve the compound , researchers have developed novel polymeric materials with potential biomedical applications, such as drug delivery systems and biocompatible materials (Hattori & Kinoshita, 1979).
Neuroprotective Agents
Compounds featuring piperazine and similar heterocyclic structures have been investigated for their neuroprotective properties. A particular focus has been on their potential to treat neurodegenerative diseases such as Alzheimer's. These studies have highlighted the multifaceted therapeutic potential, including antioxidant properties and protection against toxicities associated with neurodegeneration (Lecanu et al., 2010).
Antimalarial and Antimicrobial Agents
Additionally, derivatives of piperazine have been synthesized and evaluated for their antimalarial and antimicrobial efficacy. The presence of specific substituents has been crucial for activity against Plasmodium falciparum, suggesting that structural analogues of the compound could be tailored for potent antimalarial agents. This avenue of research underscores the compound's potential utility in developing novel therapeutics against infectious diseases (Mendoza et al., 2011).
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O2/c1-13-15(14(2)24-20-13)7-8-18(23)22-11-9-21(10-12-22)17-6-4-3-5-16(17)19/h3-6H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXXCXJSBSCNKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.